molecular formula C9H7F3 B1454883 1,1,5-Trifluoroindan CAS No. 57584-73-3

1,1,5-Trifluoroindan

Cat. No.: B1454883
CAS No.: 57584-73-3
M. Wt: 172.15 g/mol
InChI Key: SIYIKVIUISXNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,5-Trifluoroindan is a useful research compound. Its molecular formula is C9H7F3 and its molecular weight is 172.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,6-trifluoro-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIKVIUISXNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672320
Record name 1,1,5-Trifluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57584-73-3
Record name 1,1,5-Trifluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1,5-Trifluoroindan is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Research has indicated that this compound may possess significant anticancer properties. A study evaluating various fluorinated compounds found that those with trifluoromethyl groups exhibited notable antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary in vitro studies suggest that it exhibits activity against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of this compound. Animal models have demonstrated that the compound can mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. This effect is hypothesized to stem from its ability to reduce oxidative stress and inflammation in neuronal tissues .

Case Studies and Experimental Data

Several case studies highlight the biological activities of this compound:

  • Anticancer Activity : In a controlled study involving various fluorinated indan derivatives, this compound was compared with other compounds for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls .
  • Antimicrobial Efficacy : A series of experiments assessed the minimum inhibitory concentration (MIC) of this compound against common pathogens. The compound displayed MIC values comparable to standard antibiotics used in clinical settings .
  • Neuroprotection : In vivo studies using rodent models revealed that treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation following induced neurotoxic injury .

Summary Table of Biological Activities

Biological ActivityModel UsedFindings
AnticancerXenograft modelsSignificant tumor size reduction
AntimicrobialBacterial strainsMIC comparable to standard antibiotics
NeuroprotectiveRodent modelsImproved cognitive function and reduced inflammation

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Membrane Disruption : In bacteria, it may disrupt cell membrane integrity leading to cell lysis.
  • Oxidative Stress Reduction : Its neuroprotective effects are linked to the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Scientific Research Applications

1,1,5-Trifluoroindan is a fluorinated compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article delves into the applications of this compound, highlighting its significance in fields such as medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

  • Pharmaceutical Development :
    • The compound has been explored for its potential as a scaffold in the development of novel pharmaceuticals. Its ability to modulate biological activity while maintaining favorable pharmacokinetic properties makes it an attractive candidate for drug discovery.
    • Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting potential applications in oncology .
  • Antiviral Agents :
    • Studies have shown that certain derivatives can inhibit viral replication, positioning this compound as a potential lead compound in antiviral drug development .

Materials Science

  • Fluorinated Polymers :
    • The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance. These polymers are useful in coatings and insulation materials.
    • Data Table :
PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasCoatings, Insulation
  • Nanocomposites :
    • The compound has been utilized in the synthesis of nanocomposites that exhibit improved mechanical properties and reduced flammability. These materials are applicable in aerospace and automotive industries .

Environmental Studies

  • Fluorinated Compounds in Environmental Monitoring :
    • This compound can serve as a tracer in environmental studies due to its distinctive chemical signature. Its persistence and detectability make it suitable for tracking pollution sources.
    • Case Study : Research on the environmental fate of fluorinated compounds indicates that this compound can be effectively used to study the transport and degradation of pollutants in aquatic systems .
  • Green Chemistry :
    • The compound is being explored for use in sustainable synthesis processes due to its low toxicity and high efficiency in reactions. This aligns with the principles of green chemistry aimed at reducing hazardous substances .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1,1,5-Trifluoroindan, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of indane derivatives using agents like sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS and optimizing temperature (e.g., −78°C to room temperature) to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (chemical shifts typically range from −60 to −80 ppm for trifluoromethyl groups). Pair with ¹H NMR and 13C NMR to resolve aromatic proton environments. High-resolution mass spectrometry (HRMS) and FTIR (for C-F stretching bands ~1100–1250 cm⁻¹) further validate molecular structure. Purity should be assessed via HPLC with a C18 column and UV detection .

Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for handling this compound in experimental workflows?

  • Methodological Answer : Refer to NIST Chemistry WebBook or TRC Thermo Tables for vapor pressure and enthalpy data. Solubility in polar aprotic solvents (e.g., DCM, THF) is higher due to fluorine’s electronegativity. Conduct differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. What safety protocols are essential when working with fluorinated compounds like this compound?

  • Methodological Answer : Follow GHS hazard guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile fluorinated intermediates. Store in airtight containers away from moisture. Emergency procedures should include immediate flushing of exposed skin/eyes with water and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., conflicting catalytic outcomes)?

  • Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading, temperature) across studies. Use control experiments to isolate variables. For example, if fluorination efficiency varies, compare anhydrous vs. moisture-containing conditions. Leverage DFT calculations to model electronic effects and predict reaction pathways .

Q. What experimental designs are optimal for studying the electronic effects of fluorine substituents in this compound’s reactivity?

  • Methodological Answer : Employ Hammett plots to correlate substituent positions with reaction rates. Pair with X-ray crystallography to analyze bond lengths and angles, revealing inductive effects. Electrochemical methods (cyclic voltammetry) can quantify electron-withdrawing impacts on redox potentials .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Conduct competitive experiments with bulky vs. small electrophiles (e.g., methyl iodide vs. trimethylsilyl chloride) to assess steric hindrance. Use computational tools (Gaussian, ORCA) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare kinetic vs. thermodynamic product ratios under varying temperatures .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives across different labs?

  • Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents from the same supplier) and document humidity/temperature conditions. Share raw NMR and chromatographic data via open-access repositories to enable cross-lab validation. Use round-robin testing to identify protocol-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,5-Trifluoroindan
Reactant of Route 2
1,1,5-Trifluoroindan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.